4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Molecular Architecture and IUPAC Nomenclature
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 70452-47-0) is a heterocyclic compound featuring a 1,2,4-triazole core with distinct substituents. Its molecular formula, C₁₇H₁₇N₃O₃S , and molecular weight of 343.4 g/mol reflect a triazole ring substituted at three positions:
- Position 4 : A phenyl group (-C₆H₅) attached to the nitrogen atom.
- Position 5 : A 3,4,5-trimethoxyphenyl group (-C₆H₂(OCH₃)₃), introducing electron-donating methoxy (-OCH₃) substituents at the 3-, 4-, and 5-positions of the phenyl ring.
- Position 3 : A thiol (-SH) group, which participates in tautomeric equilibria.
The IUPAC name derives from the triazole numbering system, where the triazole ring is designated as 1,2,4 to reflect the positions of nitrogen atoms. The 4H designation indicates a hydrogen atom bonded to the nitrogen at position 4, establishing a partially saturated triazole structure.
Key Structural Features
| Feature | Description |
|---|---|
| Triazole Core | Planar, aromatic ring with alternating double bonds |
| Position 4 Substituent | Phenyl group (bulky, electron-withdrawing) |
| Position 5 Substituent | 3,4,5-Trimethoxyphenyl group (electron-donating, steric hindrance) |
| Position 3 Substituent | Thiol group (-SH) enabling tautomerism and redox activity |
Crystallographic Data and X-Ray Diffraction Analysis
While direct X-ray diffraction (XRD) data for this compound are not publicly available, insights can be drawn from structurally related triazole derivatives. For example, a palladium complex with a similar triazole ligand (2-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine) crystallizes in the triclinic space group P̄ with a distorted square-planar geometry around the Pd(II) center. Key observations for analogous compounds include:
- Planar Triazole Ring : The triazole core adopts a flat geometry due to resonance stabilization.
- Substituent Orientation : Bulky groups like phenyl and trimethoxyphenyl may adopt perpendicular orientations to minimize steric clashes.
- Hydrogen Bonding : Thiol (-SH) and methoxy (-OCH₃) groups can participate in intermolecular hydrogen bonding, influencing crystal packing.
Predicted XRD Characteristics
| Parameter | Expected Value |
|---|---|
| Crystal System | Triclinic or monoclinic |
| Space Group | P̄ or P2₁/c |
| d-Spacing | ~3–5 Å (dependent on substituent interactions) |
Tautomeric Behavior and Protonation States
The thiol (-SH) and thione (=S) tautomers of 1,2,4-triazoles are in equilibrium, influenced by environmental factors such as pH and solvent polarity. In 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, the thiol form is likely dominant under acidic conditions, while the thione form may stabilize in neutral or basic environments due to resonance delocalization.
Tautomer Stabilization Mechanisms
| Tautomer | Stabilizing Factors |
|---|---|
| Thiol (-SH) | Protonation of sulfur in acidic media |
| Thione (=S) | Resonance stabilization via conjugation with the triazole ring |
Electron-donating substituents (e.g., methoxy groups) on the trimethoxyphenyl moiety may enhance resonance stabilization of the thione form, shifting the equilibrium toward this tautomer. Conversely, steric hindrance from the phenyl group at position 4 could favor the less sterically demanding thiol form.
Comparative Analysis with Related Triazole-Thiol Derivatives
The structural and electronic properties of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol are contextually analyzed against analogous compounds:
Comparative Table of Triazole-Thiol Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) | 343.4 | Electron-donating trimethoxyphenyl group |
| 4-Allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | 4-Allyl, 5-(3,4,5-trimethoxyphenyl) | 307.37 | Allyl group enhances reactivity for cross-coupling |
| 5-(4-Nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 5-(4-Nitrophenyl), 4-phenyl | 283.4 | Electron-withdrawing nitro group increases electrophilicity |
| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-(4-Methoxyphenyl), 5-phenyl | 283.4 | Single methoxy group reduces steric bulk |
Structural and Functional Implications
Electronic Effects :
- The 3,4,5-trimethoxyphenyl group in the target compound donates electron density via resonance, stabilizing the thione tautomer and enhancing nucleophilic reactivity at the sulfur atom.
- Nitrophenyl substituents (e.g., in 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) withdraw electron density, favoring electrophilic substitution at the triazole ring.
Steric and Solubility Profiles :
Tautomeric Preferences :
- Compounds with electron-withdrawing substituents (e.g., nitro) favor the thione form due to reduced steric hindrance.
- Electron-donating groups (e.g., methoxy) stabilize the thiol form through resonance with the triazole ring.
Properties
IUPAC Name |
4-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJRUNKJAFMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352004 | |
| Record name | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70452-47-0 | |
| Record name | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Core 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Nucleus
The initial step involves the synthesis of the key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which forms the scaffold for further derivatization:
Step 1: Preparation of Benzoic Acid Hydrazide
Benzoic acid hydrazide is synthesized as a precursor.Step 2: Formation of Potassium Dithiocarbazinate Salt
The benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanol solution to form the potassium dithiocarbazinate salt. This intermediate is typically isolated by precipitation and drying without further purification.- Yield: Approximately 67%
- Melting Point: 186-188°C
Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
The potassium salt is treated with hydrazine hydrate under reflux conditions. The reaction progress is monitored by the cessation of hydrogen sulfide evolution, detected by lead acetate paper. Acidification with hydrochloric acid precipitates the triazole-3-thiol compound, which is recrystallized from ethanol.- Yield: Approximately 65%
- Melting Point: 198-200°C
This sequence reliably produces the core 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus, which is essential for subsequent functionalization steps.
Functionalization via Condensation with Aromatic Aldehydes (Schiff Base Formation)
The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then subjected to condensation reactions with various aromatic aldehydes to form Schiff bases:
- The amino-triazole (0.01 mole) is refluxed with the chosen aromatic aldehyde (0.01 mole) in absolute ethanol, with a catalytic amount of glacial acetic acid, for 4 to 6 hours.
- The reaction mixture is cooled to precipitate the Schiff base, which is filtered and recrystallized from ethanol.
This step introduces the 3,4,5-trimethoxyphenyl moiety when the corresponding aldehyde is used, enabling the preparation of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives.
Alternative Synthetic Routes Involving Hydrazides and Isothiocyanates
Another approach involves the synthesis of hydrazide intermediates followed by reaction with isothiocyanates and subsequent base treatment:
- Hydrazides are reacted with ethyl chloroformate and hydrazine hydrate to form acrylhydrazides.
- These acrylhydrazides react with isothiocyanates in ethanol under reflux to form intermediates.
- Treatment with sodium hydroxide under reflux and subsequent acidification yields the triazole-3-thiol derivatives.
This method has been used to prepare various substituted 4H-1,2,4-triazole-3-thiol compounds, including those bearing 3,4,5-trimethoxyphenyl groups, with yields typically between 70-90%.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Benzoic Acid Hydrazide Synthesis | Standard hydrazide synthesis | - | - | Precursor for potassium salt |
| 2 | Potassium Dithiocarbazinate Formation | Carbon disulfide, alkali ethanol, room temp | ~67 | 186-188 | Intermediate salt |
| 3 | Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Hydrazine hydrate, reflux, acidification | ~65 | 198-200 | Core triazole-3-thiol nucleus |
| 4 | Schiff Base Formation | Aromatic aldehyde, ethanol, reflux, acetic acid | 70-75 | Variable | Introduces 3,4,5-trimethoxyphenyl group |
| 5 | Cyclization with Thioglycolic Acid (optional) | Thioglycolic acid, dry benzene, reflux | 70-80 | 160-175 | Forms thiazolidinone derivatives |
| 6 | Alternative Route via Hydrazides and Isothiocyanates | Ethyl chloroformate, hydrazine hydrate, isothiocyanates, NaOH reflux | 70-90 | Variable | Versatile method for substituted derivatives |
Research Findings on Preparation
- The described synthetic methods consistently yield pure products confirmed by melting point, FTIR, ^1H-NMR, ^13C-NMR, and elemental analysis.
- The use of carbon disulfide and hydrazine hydrate is critical for cyclization to the triazole-3-thiol core.
- Condensation with aromatic aldehydes allows for structural diversity, including the introduction of the 3,4,5-trimethoxyphenyl moiety.
- The synthetic protocols have been validated by their reproducibility and the antimicrobial activity of the resulting compounds, demonstrating the practical utility of these preparation methods.
Chemical Reactions Analysis
Thioetherification Reactions
The thiol group participates in nucleophilic substitution reactions with alkyl/aryl halides to form thioether derivatives. These reactions are typically catalyzed by indium or indium trichloride under mild conditions .
Key Observations :
-
Reactions with allyl halides proceed efficiently in polar aprotic solvents (e.g., DMF) with cesium carbonate as a base .
-
Bulky substituents on the halide reduce reaction rates due to steric hindrance .
Oxidation to Disulfides and Sulfones
The thiol group oxidizes to disulfides under mild oxidative conditions (e.g., H₂O₂) and further to sulfones with stronger oxidants.
Mechanistic Insight :
-
Disulfide formation proceeds via radical intermediates in the presence of tungstate catalysts .
-
Sulfone synthesis requires stoichiometric oxidants like m-CPBA or excess H₂O₂ .
Coordination Chemistry
The triazole ring acts as a ligand for transition metals due to its nitrogen-rich structure.
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(NO₃)₂ | [Cu(Triazole)₂(NO₃)₂] | Antimicrobial activity |
| AgNO₃ | [Ag(Triazole)(NO₃)] | Catalysis |
Structural Features :
-
Coordination occurs via N2 and N4 atoms of the triazole ring, forming stable five-membered chelates.
-
Silver complexes exhibit enhanced catalytic activity in cross-coupling reactions.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloaddition reactions with nitriles or alkynes under thermal or catalytic conditions.
Limitations :
Functionalization via Schiff Base Formation
While the compound lacks an amino group, its thiol moiety can be modified to introduce reactive sites. For example:
-
Thiol-ene click chemistry : Reaction with maleimides or acrylates under UV light.
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine .
Comparative Reactivity of Analogues
Structural analogues exhibit varied reactivity based on substituents:
Scientific Research Applications
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. Research has indicated that 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against various fungal strains. The mechanism involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Antioxidant Properties
The compound has shown promising antioxidant capabilities. Studies suggest that the presence of methoxy groups enhances its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Anticancer Potential
Emerging research highlights the anticancer potential of this triazole derivative. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specific attention has been given to its effects on breast and lung cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been documented in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
Case Studies
Mechanism of Action
The mechanism of action of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The biological and chemical properties of triazole-3-thiol derivatives are influenced by substituents on the triazole ring and aryl groups. Below is a comparative analysis:
Key Research Findings
- Trimethoxyphenyl Advantage: The 3,4,5-trimethoxyphenyl group in the target compound enhances anticancer activity compared to mono-methoxy analogs, likely due to improved DNA intercalation .
- Thiol vs. Thione : The thiol (-SH) form in the target compound is more reactive in S-alkylation than thione (-S-) derivatives, enabling diverse functionalization .
- Environmental Impact : Aqueous synthesis methods () reduce solvent waste compared to organic media used for nitrophenyl derivatives .
Biological Activity
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 70452-47-0) is a compound belonging to the triazole family known for its diverse biological activities. The molecular formula is , with a molecular weight of 343.4 g/mol. This compound exhibits significant potential in various therapeutic applications due to its antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research indicates that triazole derivatives, including 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, possess notable antimicrobial properties. In particular:
- Antibacterial Effects : Studies have shown that triazole derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) against E. coli and Staphylococcus aureus .
- Antifungal Properties : The triazole ring is recognized for its efficacy in targeting fungal infections due to its ability to inhibit fungal cytochrome P450 enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of 1,2,4-triazoles can inhibit the growth of various cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). For example, certain synthesized derivatives exhibited cytotoxicity with IC50 values indicating significant potential against these cancer types .
Antioxidant Activity
Triazole derivatives are known for their antioxidant activities. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. The antioxidant potential is often assessed using assays like DPPH and ABTS .
Synthesis and Characterization
The synthesis of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves reactions between hydrazones and various aldehydes. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Moderate against E. coli | Significant against melanoma | High scavenging ability |
| Compound A (similar structure) | Strong against S. aureus | Moderate against breast cancer | Moderate scavenging ability |
| Compound B (related derivative) | Weak activity | High against pancreatic cancer | Very high scavenging ability |
The biological activities of triazole compounds are often attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : Triazoles inhibit the synthesis of ergosterol in fungal membranes by targeting cytochrome P450 enzymes.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways including oxidative stress induction and cell cycle arrest.
- Antioxidant Mechanism : The thiol group in the structure can donate electrons to free radicals, neutralizing them effectively.
Q & A
Q. What are the primary synthetic routes for 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. For example, 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione can be alkylated using halides (e.g., benzyl bromide) in aqueous NaOH with indium trichloride (InCl₃) as a catalyst, achieving yields >85% . Key factors include:
- Solvent system : Water or ethanol/water mixtures for greener synthesis .
- Catalyst : InCl₃ enhances regioselectivity and reduces reaction time .
- Temperature : Room temperature for alkylation, reflux for cyclization steps .
Purity is confirmed via TLC and recrystallization in methanol/water (3:1 v/v) .
Q. How are structural and electronic properties of this compound characterized experimentally?
- Methodological Answer : A multi-technique approach is employed:
- Spectroscopy :
- IR : Confirms thiol (-SH) stretching at ~2500 cm⁻¹ and C=N/C=S vibrations (1487–1587 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., methoxy protons at δ 3.6–3.8 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., S···H interactions at 2.8–3.1 Å) .
- Elemental analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical) .
Q. What role does the thiol (-SH) group play in coordinating metal ions, and how does this affect bioactivity?
- Methodological Answer : The thiol group acts as a soft Lewis base, forming stable complexes with transition metals (Ni²⁺, Cu²⁺, Zn²⁺). For example:
- Coordination mode : Bidentate binding via thiol-S and triazole-N donors .
- Bioactivity enhancement : Cu(II) complexes show improved antimicrobial activity (e.g., MIC = 6.25 µg/mL against S. aureus) compared to the free ligand .
Stability constants (logβ) are determined via UV-Vis titration in ethanol .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictory structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:
- Electrostatic potential maps : Highlight nucleophilic regions (e.g., thiol group) for electrophilic attack .
- HOMO-LUMO gaps : Correlate with antioxidant activity (e.g., lower ΔE = higher radical scavenging) .
- Conformational analysis : Torsional angles (e.g., 20° increments) identify bioactive conformers .
Experimental-computational discrepancies (e.g., in NMR shifts) are resolved by solvent effect modeling (PCM) .
Q. What strategies optimize regioselectivity in electrophilic substitutions (e.g., sulfonation) at the triazole-thiol scaffold?
- Methodological Answer : Regioselectivity is controlled via:
- Directing groups : Methoxy substituents on the phenyl ring activate the para position for sulfonation .
- Reagent choice : H₂O₂/HOAc oxidizes thioethers to sulfones selectively (yield >90%) .
- Catalysts : InCl₃ suppresses side reactions (e.g., over-alkylation) .
Monitoring via LC-MS ensures intermediate stability .
Q. How do contradictory biological data (e.g., antioxidant vs. cytotoxic effects) arise in derivatives, and how can they be reconciled?
- Methodological Answer : Contradictions stem from:
- Redox duality : Thiol groups act as antioxidants at low concentrations but generate ROS at high doses .
- Cellular context : Differential uptake in cancer vs. normal cells (e.g., logP = 2.5 enhances membrane permeability) .
Resolution requires: - Dose-response profiling : EC₅₀ vs. IC₅₀ comparisons across cell lines .
- ROS detection assays : DCFH-DA fluorescence to quantify intracellular oxidative stress .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
